

A Comparative Spectroscopic Analysis of 2-Furonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Furonitrile** and its key derivatives, including 5-bromo-**2-furonitrile**, 5-methyl-**2-furonitrile**, and 5-nitro-**2-furonitrile**. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **2-Furonitrile** and its derivatives. These values are compiled from various experimental sources and provide a basis for comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)



Compound	ν(C≡N)	ν(C=C) aromatic	ν(C-O-C)	Other Key Bands
2-Furonitrile	~2230	~1580, ~1470	~1180	ν(C-H) aromatic: ~3140
5-Bromo-2- furonitrile	~2235	~1570, ~1460	~1170	ν(C-Br): ~640
5-Methyl-2- furonitrile	~2225	~1585, ~1475	~1185	ν(C-H) methyl: ~2925
5-Nitro-2- furonitrile	~2240	~1560, ~1450	~1165	ν(NO ₂) symmetric: ~1350, ν(NO ₂) asymmetric: ~1530

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Compound	Н3	H4	H5	Other Protons	Solvent
2-Furonitrile	~7.25 (dd)	~6.60 (dd)	~7.65 (dd)	-	CDCl ₃
5-Bromo-2- furonitrile	~7.18 (d)	~6.55 (d)	-	-	CDCl₃
5-Methyl-2- furonitrile	~7.05 (d)	~6.15 (d)	-	~2.40 (s, 3H, -CH ₃)	CDCl₃
5-Nitro-2- furonitrile	~7.45 (d)	~7.80 (d)	-	-	DMSO-d6

Table 3: ^{13}C NMR Spectroscopy Data (δ , ppm)



Compo und	C2	C3	C4	C5	C≡N	Other Carbon s	Solvent
2- Furonitril e	~128.5	~113.0	~122.5	~148.0	~116.5	-	CDCl₃
5-Bromo- 2- furonitrile	~131.0	~115.0	~124.0	~135.0	~115.5	-	CDCl₃
5-Methyl- 2- furonitrile	~129.0	~112.5	~123.0	~158.0	~117.0	~14.0 (- CH ₃)	CDCl₃
5-Nitro-2- furonitrile	~135.0	~118.0	~120.0	~155.0	~114.0	-	DMSO-d ₆

Table 4: UV-Vis Spectroscopy Data

Compound	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent
2-Furonitrile	242[1]	Data not readily available	Dioxane[1]
5-Bromo-2-furonitrile	~255	Data not readily available	Ethanol
5-Methyl-2-furonitrile	~250	Data not readily available	Ethanol
5-Nitro-2-furonitrile	291[2]	~21,400[2]	Dioxane[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.



Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

- Liquids (e.g., **2-Furonitrile**, 5-Methyl-**2-furonitrile**): A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.
- Solids (e.g., 5-Bromo-2-furonitrile, 5-Nitro-2-furonitrile): A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

Data Acquisition:

- The spectrum was recorded from 4000 to 400 cm⁻¹.
- A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
- A background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.



Data Acquisition:

- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
- 13C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients, using a proton-decoupled pulse sequence.
- All spectra were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- A stock solution of each compound was prepared in a suitable UV-grade solvent (e.g., ethanol, dioxane).
- Serial dilutions were performed to obtain a final concentration in the range of 10^{-4} to 10^{-5} M, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

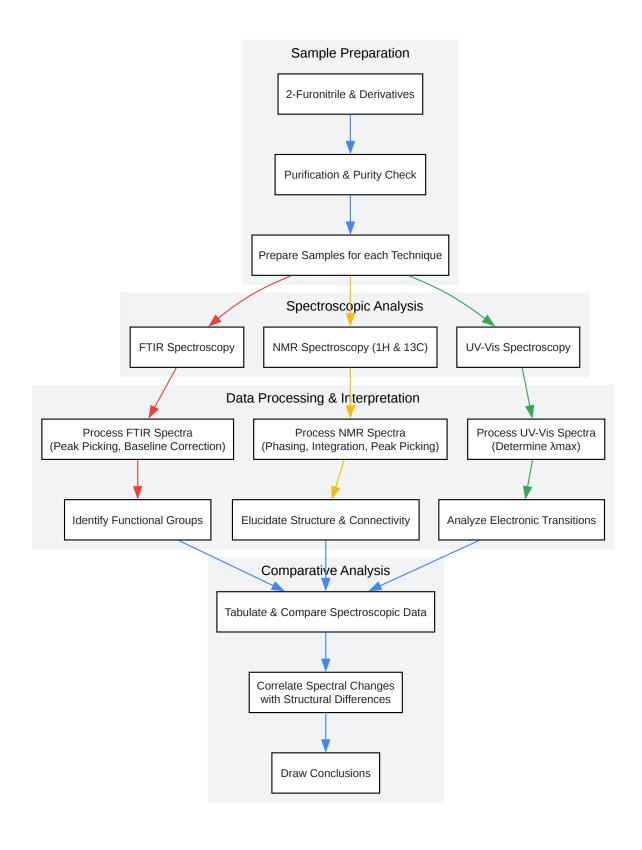
Data Acquisition:

- The spectrum was recorded from 200 to 400 nm.
- A quartz cuvette with a 1 cm path length was used.
- The solvent was used as a blank to zero the absorbance.
- The wavelength of maximum absorbance (λmax) was determined.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of chemical compounds.





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Caption: General workflow for spectroscopic comparison.



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References

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